
1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H13FO. It is a cyclopentane derivative with a fluoroethyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde typically involves the introduction of a fluoroethyl group to a cyclopentane ring followed by the formation of an aldehyde group. One common method involves the reaction of cyclopentane with 2-fluoroethyl bromide in the presence of a strong base such as sodium hydride to form 1-(2-Fluoroethyl)cyclopentane. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: 1-(2-Fluoroethyl)cyclopentane-1-carboxylic acid.
Reduction: 1-(2-Fluoroethyl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde is not well-documented. its reactivity is primarily due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The fluoroethyl group may also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxaldehyde: Similar structure but lacks the fluoroethyl group.
1-(2-Fluoroethyl)cyclopentane: Lacks the aldehyde group.
Cyclopentylformaldehyde: Another aldehyde derivative of cyclopentane.
Uniqueness
1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde is unique due to the presence of both a fluoroethyl group and an aldehyde group, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C8H13FO |
|---|---|
Peso molecular |
144.19 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H13FO/c9-6-5-8(7-10)3-1-2-4-8/h7H,1-6H2 |
Clave InChI |
PKJYAZCCLWHVJM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CCF)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione](/img/structure/B13080150.png)
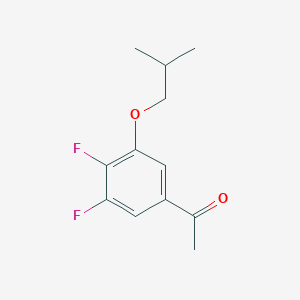

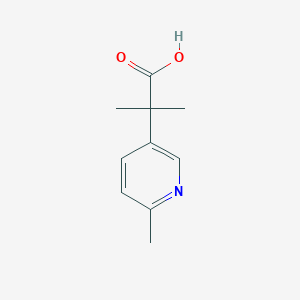
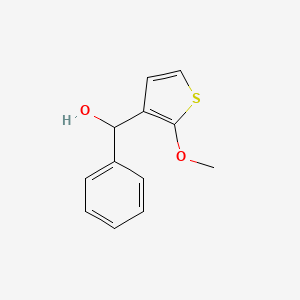
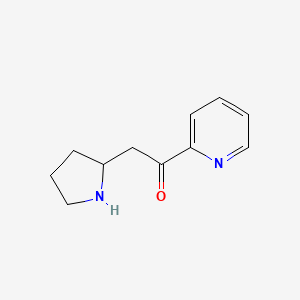
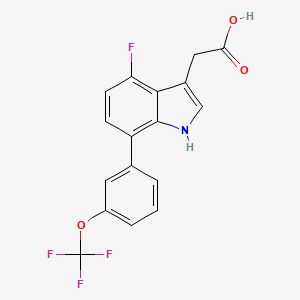
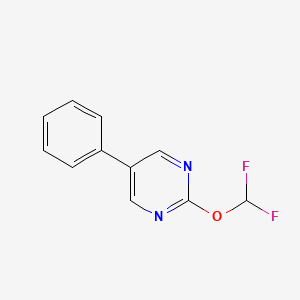





![Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate](/img/structure/B13080251.png)
